molecular formula C16H16N2O6 B13918125 Thalidomide-O-C3-OH

Thalidomide-O-C3-OH

Cat. No.: B13918125
M. Wt: 332.31 g/mol
InChI Key: NWALCWKEENYBPD-UHFFFAOYSA-N
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Description

Thalidomide-O-C3-OH is a derivative of thalidomide, a compound initially developed in the 1950s as a sedative and antiemetic. Thalidomide gained notoriety due to its teratogenic effects, causing severe birth defects when administered to pregnant women. Despite its tragic history, thalidomide and its derivatives, including this compound, have found new applications in treating various medical conditions, particularly in cancer therapy and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-C3-OH involves the hydroxylation of thalidomide. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of hydroxylation while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-C3-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, carboxylic acids, alcohols, amines, and substituted compounds .

Scientific Research Applications

Thalidomide-O-C3-OH has a wide range of applications in scientific research:

Mechanism of Action

Thalidomide-O-C3-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific proteins, such as transcription factors IKZF1 and IKZF3, which play a role in cell proliferation and survival. The compound’s anti-inflammatory and immunomodulatory effects are attributed to its ability to modulate the release of cytokines like tumor necrosis factor-alpha .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-C3-OH is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to selectively degrade certain proteins makes it a valuable tool in targeted protein degradation research and therapeutic applications .

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropoxy)isoindole-1,3-dione

InChI

InChI=1S/C16H16N2O6/c19-7-2-8-24-11-4-1-3-9-13(11)16(23)18(15(9)22)10-5-6-12(20)17-14(10)21/h1,3-4,10,19H,2,5-8H2,(H,17,20,21)

InChI Key

NWALCWKEENYBPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCO

Origin of Product

United States

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